molecular formula C8H10Cl2N2O3 B11775491 5,6-Dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione

5,6-Dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione

Katalognummer: B11775491
Molekulargewicht: 253.08 g/mol
InChI-Schlüssel: KEGBFVRMTZOYDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione typically involves the chlorination of a pyrimidine precursor followed by the introduction of the 3-methoxypropyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a pyrimidine oxide.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Could be explored for its potential as a pharmaceutical agent, particularly in the development of antiviral or anticancer drugs.

    Industry: May be used in the production of specialty chemicals or materials with specific properties.

Wirkmechanismus

The mechanism of action of 5,6-Dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,6-Dichloropyrimidine-2,4(1H,3H)-dione: Lacks the 3-methoxypropyl group.

    3-(3-Methoxypropyl)pyrimidine-2,4(1H,3H)-dione: Lacks the chlorine atoms.

    5,6-Dichloro-3-methylpyrimidine-2,4(1H,3H)-dione: Has a methyl group instead of the 3-methoxypropyl group.

Uniqueness

5,6-Dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both chlorine atoms and the 3-methoxypropyl group, which can influence its reactivity and potential applications. The combination of these functional groups may provide distinct chemical properties and biological activities compared to similar compounds.

Eigenschaften

Molekularformel

C8H10Cl2N2O3

Molekulargewicht

253.08 g/mol

IUPAC-Name

5,6-dichloro-3-(3-methoxypropyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H10Cl2N2O3/c1-15-4-2-3-12-7(13)5(9)6(10)11-8(12)14/h2-4H2,1H3,(H,11,14)

InChI-Schlüssel

KEGBFVRMTZOYDM-UHFFFAOYSA-N

Kanonische SMILES

COCCCN1C(=O)C(=C(NC1=O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.